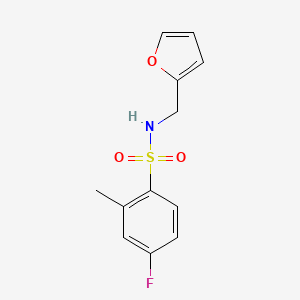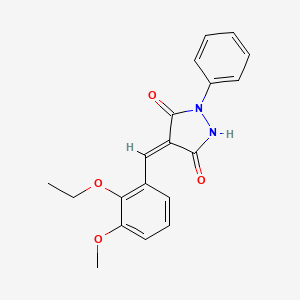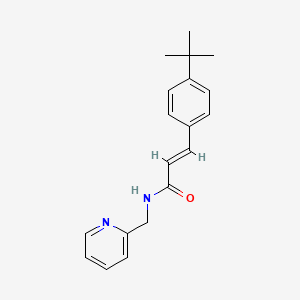
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. TAK-659 belongs to a class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is a critical mediator of B cell receptor signaling, which plays a crucial role in the development and progression of various types of cancer. By inhibiting BTK, this compound can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of cancer. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can significantly reduce tumor growth and improve survival rates in preclinical models of lymphoma, leukemia, and multiple myeloma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide is its potent anti-tumor effects in preclinical models of cancer. This compound has shown promising results in various types of cancer, including lymphoma, leukemia, and multiple myeloma. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in human patients are still unknown.
Orientations Futures
There are several potential future directions for the development of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide and other BTK inhibitors in cancer therapy. One potential direction is the combination of BTK inhibitors with other targeted therapies, such as immune checkpoint inhibitors or other kinase inhibitors, to enhance their anti-tumor effects. Another potential direction is the development of novel BTK inhibitors with improved potency, selectivity, and safety profiles. Additionally, the identification of biomarkers that can predict response to BTK inhibitors could help to personalize cancer therapy and improve patient outcomes.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-furanmethanamine, followed by the addition of triethylamine and subsequent purification steps. The final product is a white solid with a purity of over 99%.
Applications De Recherche Scientifique
4-fluoro-N-(2-furylmethyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential applications in cancer treatment. BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the development and progression of various types of cancer. Inhibition of BTK has been shown to have anti-tumor effects in preclinical models, making BTK inhibitors like this compound a promising target for cancer therapy.
Propriétés
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-9-7-10(13)4-5-12(9)18(15,16)14-8-11-3-2-6-17-11/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXALSWHVGLOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)


![2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5755945.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)